恩曲他滨S-氧化物
描述
恩曲他滨S-氧化物是一种化学化合物,分子式为C8H10FN3O4S。 它是恩曲他滨商业制剂中的一种潜在杂质,恩曲他滨是一种核苷逆转录酶抑制剂,用于治疗HIV-1和乙型肝炎 。恩曲他滨S-氧化物在结构上与恩曲他滨相关,不同之处在于存在一个额外的氧原子,形成了亚砜基团。
科学研究应用
恩曲他滨S-氧化物主要作为恩曲他滨制剂中的杂质进行研究。 它的存在及其在各种条件下的行为对于确保含有恩曲他滨的药物制剂的纯度和稳定性至关重要 。 此外,它还用作分析化学中的参考化合物,用于开发和验证检测和量化药物物质中杂质的方法 。
在药物化学领域,恩曲他滨S-氧化物可用于研究恩曲他滨的代谢途径和降解产物。了解这些途径对于改进药物制剂和最大限度地减少潜在的副作用至关重要。
作用机制
作为一种杂质,恩曲他滨S-氧化物没有明确的作用机制。 它的母体化合物恩曲他滨是一种核苷逆转录酶抑制剂,通过抑制HIV-1和乙型肝炎病毒的逆转录酶发挥作用 。恩曲他滨被磷酸化为其活性三磷酸形式,该形式与天然核苷酸竞争并终止生长的病毒DNA链,从而阻止病毒复制。
生化分析
Biochemical Properties
Emtricitabine S-oxide, as a derivative of Emtricitabine, may share similar biochemical properties with its parent compound. Emtricitabine is a cytidine analogue that works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA
Cellular Effects
Emtricitabine, the parent compound, has been shown to inhibit replication of HIV-1 and hepatitis B in various cell lines
Molecular Mechanism
Emtricitabine, the parent compound, works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA
准备方法
恩曲他滨S-氧化物的合成涉及恩曲他滨的氧化。 这可以通过使用各种氧化剂来实现,例如过氧化氢或间氯过氧苯甲酸,在受控条件下进行 。该反应通常需要甲醇或乙腈等溶剂,并在室温或略微升高的温度下进行,以确保完全转化。
恩曲他滨S-氧化物的工业生产方法没有得到很好的记录,因为它主要被认为是一种杂质,而不是目标化合物。在实验室环境中使用的氧化过程可以在需要时扩展到工业规模。
化学反应分析
恩曲他滨S-氧化物经历了几种类型的化学反应,包括:
氧化: 进一步氧化可以将亚砜基团转化为砜基团。
还原: 亚砜基团可以使用硼氢化钠等还原剂还原回硫化物形式(恩曲他滨)。
取代: 嘧啶环上的氟原子可以发生亲核取代反应。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的亲核试剂。这些反应形成的主要产物包括恩曲他滨(还原产物)和恩曲他滨砜(氧化产物)。
相似化合物的比较
恩曲他滨S-氧化物类似于其他核苷类似物及其各自的氧化产物。一些相关的化合物包括:
恩曲他滨: 母体化合物,一种核苷逆转录酶抑制剂。
拉米夫定: 另一种用于治疗HIV和乙型肝炎的核苷逆转录酶抑制剂。
齐多夫定: 一种用于治疗HIV的核苷逆转录酶抑制剂。
属性
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMZPWPIDCLMB-YGFFCSEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152128-77-3 | |
Record name | Emtricitabine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMTRICITABINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?
A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.
Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?
A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。